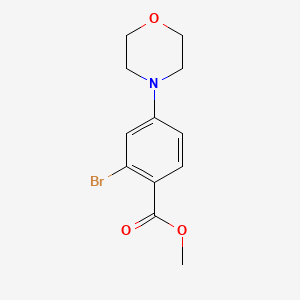

![molecular formula C6H12ClN3O B1452951 [1-(3-Metil-1,2,4-oxadiazol-5-YL)propil]amina clorhidrato CAS No. 1018475-23-4](/img/structure/B1452951.png)

[1-(3-Metil-1,2,4-oxadiazol-5-YL)propil]amina clorhidrato

Descripción general

Descripción

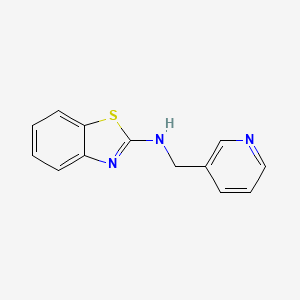

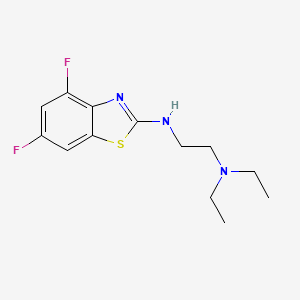

“[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” is a chemical compound with the empirical formula C7H14ClN3O and a molecular weight of 191.66 . It is a derivative of the 1,2,4-oxadiazole class of compounds, which are heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, has been achieved by various research groups. One reported method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The nitrogen atoms in the oxadiazole ring are stronger hydrogen bond acceptors than the oxygen atom .Chemical Reactions Analysis

1,2,4-Oxadiazoles, including “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, have been used as important synthons in the development of new drugs . They can undergo various chemical transformations, typically under harsh conditions, to generate other heterocyclic and acyclic compounds .Aplicaciones Científicas De Investigación

Agentes Antiinfecciosos

Los 1,2,4-oxadiazoles, que incluyen "[1-(3-Metil-1,2,4-oxadiazol-5-YL)propil]amina clorhidrato", se han sintetizado como agentes antiinfecciosos con actividades antibacterianas, antivirales y antileishmaniales . Estos compuestos podrían usarse potencialmente para diseñar nuevas entidades químicas con actividad antiinfecciosa .

Descubrimiento de Fármacos

Los andamios que contienen nitrógeno y oxígeno en los 1,2,4-oxadiazoles han ganado impulso en el descubrimiento de fármacos debido a su versatilidad . Este compuesto podría usarse potencialmente en el desarrollo de nuevos medicamentos .

Actividad Antitripanosomal

Algunos 1,2,4-oxadiazoles se han estudiado por su posible actividad antitripanosomal, específicamente contra la cruzaína de cisteína de Trypanosoma cruzi . Si bien no está claro si "this compound" se ha probado específicamente para esto, es posible que tenga propiedades similares .

Evaluación Antitumoral

Si bien no se menciona específicamente para "this compound", algunos derivados de oxadiazol se han evaluado por sus propiedades anticancerígenas . Este compuesto podría investigarse potencialmente para aplicaciones similares .

Estrategias Sintéticas

La aplicación de Irradiación de Microondas (MWI) ha demostrado varias ventajas en la síntesis de derivados de 1,2,4-oxadiazol, incluido un tiempo de reacción notablemente corto, altos rendimientos y una purificación simple . Esto podría aplicarse potencialmente a la síntesis de "this compound" también .

Medición de la Actividad de la Enzima Mitocondrial

La prueba MTT, que mide la actividad de las enzimas mitocondriales, se ha utilizado junto con algunos derivados de oxadiazol . Si bien no se menciona específicamente para "this compound", es posible que este compuesto pueda utilizarse en pruebas similares .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride may interact with similar targets.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride might interact with its targets through hydrogen bonding.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.

Result of Action

Related 1,2,4-oxadiazoles have shown anti-infective activities , suggesting that this compound may have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride has several advantages as a research tool. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is a relatively safe compound, with minimal toxicity. It is also a versatile compound, with a wide range of applications in scientific research.

However, there are also some limitations to using [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly in the presence of light or heat. Additionally, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride is a relatively weak agonist at the mAChR, and it is not as effective as other compounds at activating the receptor.

Direcciones Futuras

Despite its limitations, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride could be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs. Finally, [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride could be used to study the effects of various compounds on metabolism and cell signaling pathways.

Propiedades

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKCEVOQIWJHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NO1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679285 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018475-23-4 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)

![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)

![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)